

Refining ONC212 dosage and schedule in preclinical animal models

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Compound of Interest

Compound Name: ONC212

Cat. No.: B609752

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ONC212 Preclinical Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **ONC212** in preclinical animal models. The information is curated to assist in refining dosage and scheduling for optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for **ONC212** in mouse xenograft models?

A1: A common and effective starting dose for **ONC212** in various mouse xenograft models, particularly for pancreatic and melanoma tumors, is 50 mg/kg administered via oral gavage.^[1]^[2] This dose has been shown to significantly inhibit tumor growth. Doses can be escalated up to 100 mg/kg for efficacy studies, as the maximum tolerated dose (MTD) is reported to be high.^[3]

Q2: What is the optimal dosing schedule for **ONC212**?

A2: The optimal dosing schedule can be tumor model-dependent. Commonly reported schedules include:

- Three times a week: 50 mg/kg has been shown to be effective in pancreatic cancer models.^[1]^[2]

- Daily: In some pancreatic cancer models, daily dosing of 50 mg/kg has demonstrated significant growth inhibitory effects where less frequent dosing was not as effective.
- Weekly: Weekly dosing has been effective in melanoma and hepatocellular carcinoma models.

Researchers should consider performing a preliminary study to determine the optimal schedule for their specific model.

Q3: How should **ONC212** be formulated for oral administration in mice?

A3: A successfully used formulation for oral gavage in mice is a solution of 70% PBS, 10% DMSO, and 20% Kolliphor EL. It is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration.

Q4: What is the mechanism of action of **ONC212**?

A4: **ONC212** is a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132. This dual engagement leads to the activation of the integrated stress response (ISR), altered mitochondrial bioenergetics, and inhibition of pro-survival Ras signaling, ultimately resulting in tumor cell death. The activation of ClpP leads to the degradation of mitochondrial proteins and a loss of mitochondrial integrity.

Q5: What are the known pharmacokinetic parameters of **ONC212** in mice?

A5: While **ONC212** is described as having a favorable pharmacokinetic profile and a shorter half-life compared to its analog ONC201, specific quantitative data such as C_{max}, T_{max}, and oral bioavailability are not consistently reported across the literature. One study reported a half-life of 4.31 hours for **ONC212** at a dose of 125 mg/kg administered orally. Researchers are advised to perform their own pharmacokinetic studies to determine these parameters in their specific experimental setup.

Troubleshooting Guides

Issue 1: Suboptimal or Lack of Anti-Tumor Efficacy

Potential Cause	Troubleshooting Step
Insufficient Dose or Suboptimal Schedule	Increase the dose of ONC212 (up to 100 mg/kg) or increase the frequency of administration (e.g., from three times a week to daily).
Tumor Model Resistance	Some tumor cells, particularly those reliant on glycolysis, may exhibit resistance to ONC212. This is because ONC212 impairs oxidative phosphorylation, and cells that can switch to glycolysis can survive. Solution: Combine ONC212 with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG). A dose of 500 mg/kg of 2-DG administered intraperitoneally three times a week has been shown to synergize with ONC212 in resistant pancreatic cancer models.
Poor Drug Formulation or Administration	Ensure ONC212 is completely solubilized in the vehicle (e.g., 70% PBS, 10% DMSO, 20% Kolliphor EL). Confirm accurate oral gavage technique to ensure the full dose is delivered to the stomach.

Issue 2: Observed Toxicity or Adverse Effects

Potential Cause	Troubleshooting Step
Dose is too high	Although the MTD is high (250 mg/kg), individual animal sensitivity can vary. Monitor mice for signs of toxicity such as significant weight loss (>15-20%), lethargy, or ruffled fur.
Solution: If toxicity is observed, reduce the dose or the frequency of administration.	
Vehicle Toxicity	While the recommended vehicle is generally well-tolerated, it is good practice to include a vehicle-only control group to rule out any adverse effects from the formulation itself.

Data Presentation

Table 1: **ONC212** Dosage and Administration in Preclinical Mouse Models

Cancer Model	Cell Line	Dose	Administration Route	Schedule	Reference
Pancreatic Cancer	HPAF-II, BxPC3	50 mg/kg	Oral Gavage	Three times a week	
Pancreatic Cancer	PANC-1, Capan-2	50 mg/kg	Oral Gavage	Daily	
Pancreatic Cancer	BxPC3	50 mg/kg	Oral Gavage	Three times a week	
Melanoma	BRAF V600E MALME, UAC-903	Not specified	Oral Gavage	Weekly	
Hepatocellular Carcinoma	Hep3B	Not specified	Oral Gavage	Weekly	

Table 2: Toxicity Data for **ONC212** in Mice

Parameter	Value	Reference
Maximum Tolerated Dose (MTD)	250 mg/kg (single dose)	
Signs of Toxicity to Monitor	Weight loss (>15%), lethargy, ruffled fur	

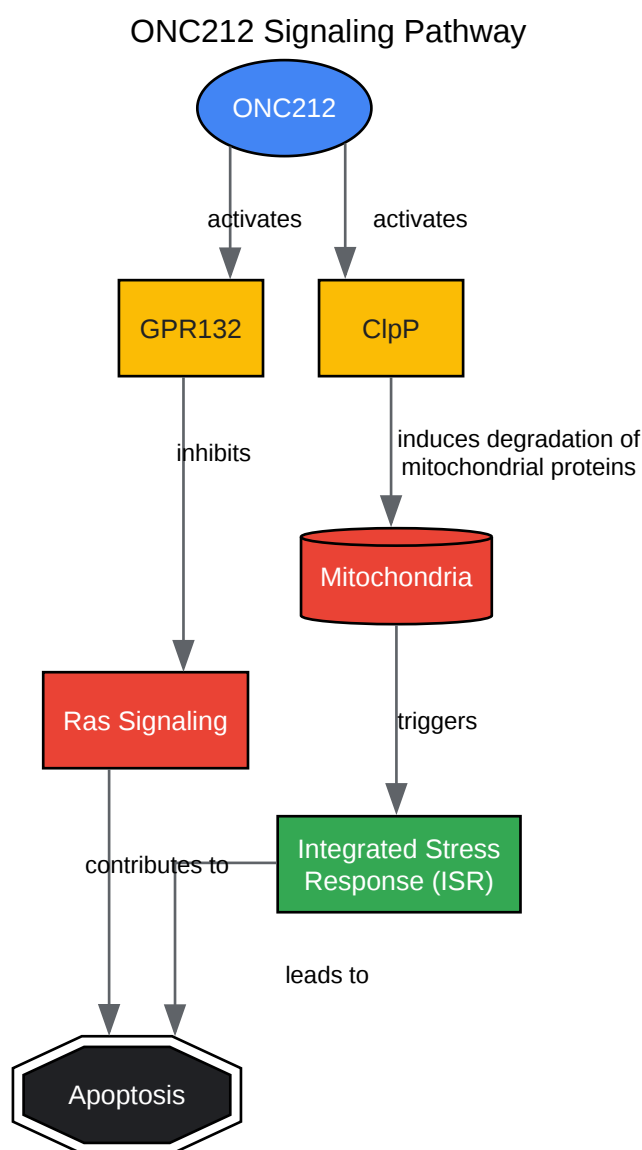
Experimental Protocols

Protocol 1: In Vivo Efficacy Study of **ONC212** in a Subcutaneous Xenograft Mouse Model

- Cell Culture and Implantation:
 - Culture human cancer cells (e.g., pancreatic, melanoma) under standard conditions.
 - Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel.
 - Subcutaneously inject 1×10^6 cells into the flank of 6-8 week old athymic nude mice.
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring with calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
- **ONC212** Formulation and Administration:
 - Prepare the **ONC212** formulation (e.g., in 70% PBS, 10% DMSO, 20% Kolliphor EL) fresh on each day of dosing.
 - Administer **ONC212** via oral gavage at the predetermined dose and schedule (e.g., 50 mg/kg, three times a week).
 - The control group should receive the vehicle only.

- Monitoring and Endpoints:
 - Measure tumor volumes and body weights 2-3 times per week.
 - Monitor for any signs of toxicity.
 - The primary endpoint is typically significant tumor growth inhibition in the treated group compared to the control group. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or if signs of severe toxicity are observed.

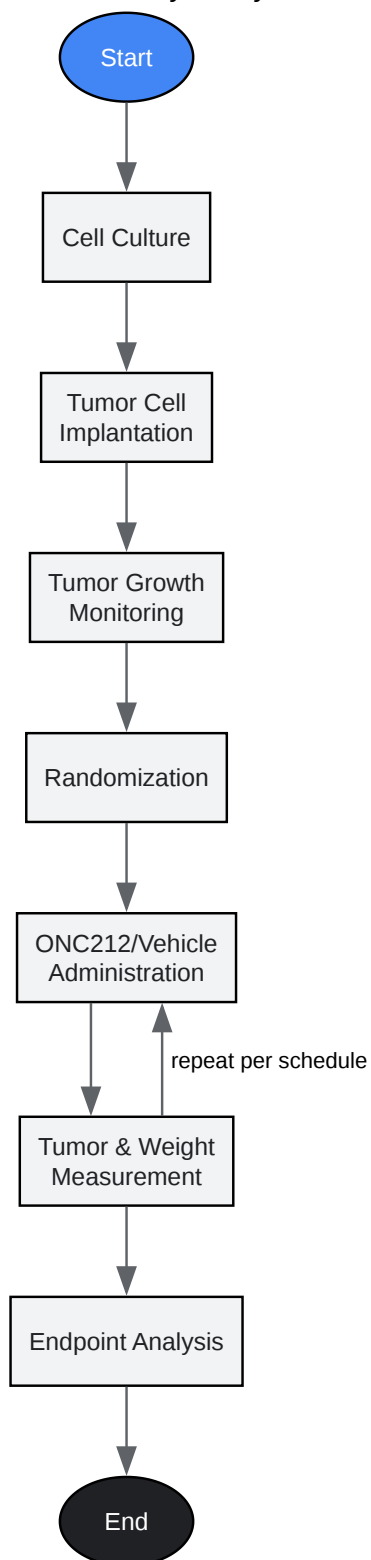
Mandatory Visualizations



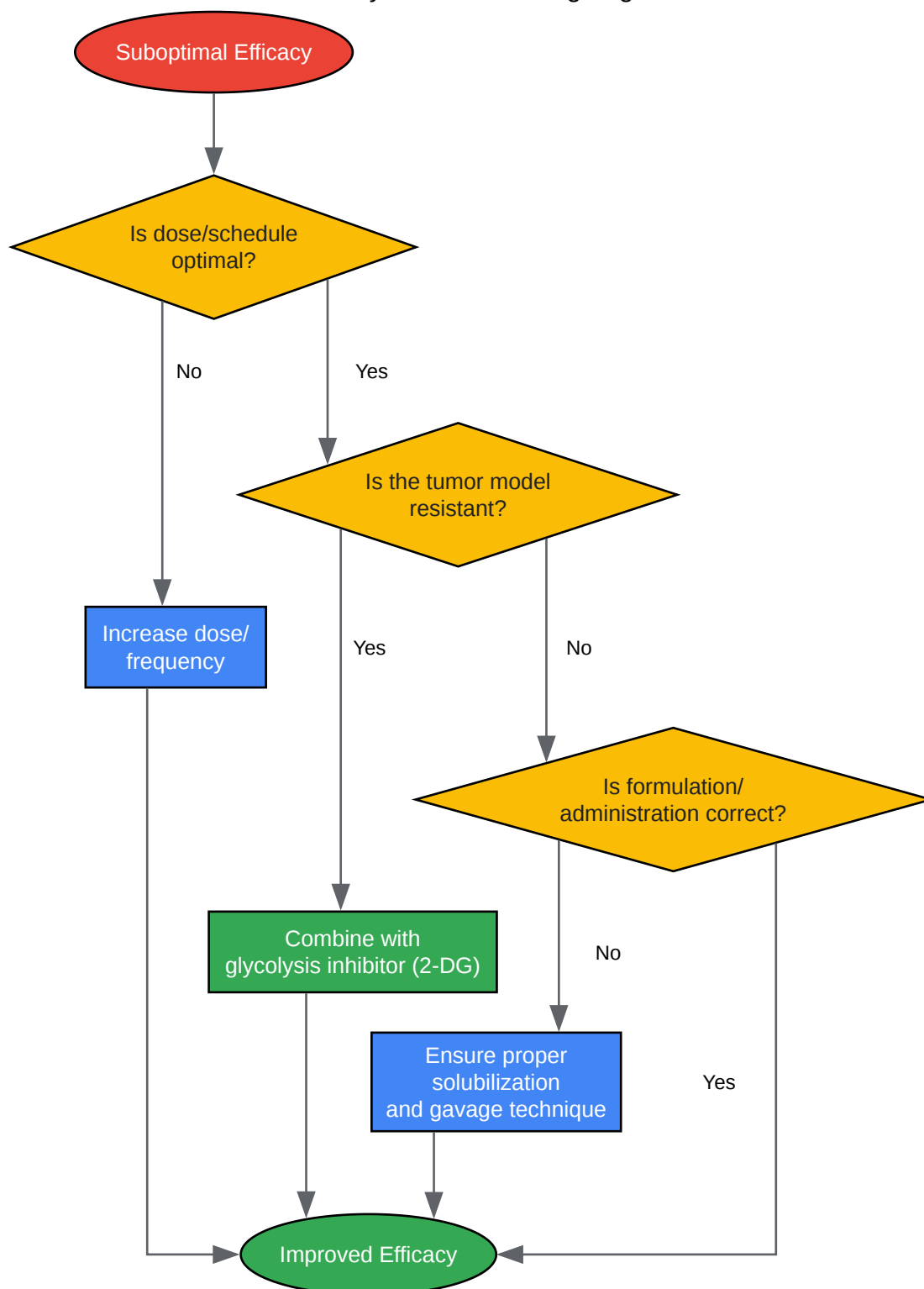
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Caption: **ONC212** dual-targets GPR132 and ClpP to induce apoptosis.

In Vivo Efficacy Study Workflow



Efficacy Troubleshooting Logic

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